molecular formula C9H8F2N2O B14764748 4-Amino-2-(2,2-difluoroethoxy)benzonitrile

4-Amino-2-(2,2-difluoroethoxy)benzonitrile

Cat. No.: B14764748
M. Wt: 198.17 g/mol
InChI Key: LRBPOVLXMHXEKA-UHFFFAOYSA-N
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Description

4-Amino-2-(2,2-difluoroethoxy)benzonitrile is an organic compound with the molecular formula C9H7F2NO It is a derivative of benzonitrile, characterized by the presence of an amino group at the 4-position and a difluoroethoxy group at the 2-position

Preparation Methods

The synthesis of 4-Amino-2-(2,2-difluoroethoxy)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzonitrile and 2,2-difluoroethanol.

    Reaction Conditions: The nitro group of 4-nitrobenzonitrile is first reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.

    Etherification: The resulting 4-amino benzonitrile is then subjected to etherification with 2,2-difluoroethanol under basic conditions, typically using a base like potassium carbonate.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Amino-2-(2,2-difluoroethoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or toluene.

    Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield 4-nitro-2-(2,2-difluoroethoxy)benzonitrile.

Scientific Research Applications

4-Amino-2-(2,2-difluoroethoxy)benzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique functional groups.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2,2-difluoroethoxy)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

4-Amino-2-(2,2-difluoroethoxy)benzonitrile can be compared with other similar compounds such as:

    4-Amino-2-(trifluoromethyl)benzonitrile: This compound has a trifluoromethyl group instead of a difluoroethoxy group, which affects its chemical reactivity and biological activity.

    4-Amino-2-(methoxy)benzonitrile: The presence of a methoxy group instead of a difluoroethoxy group results in different physical and chemical properties.

    4-Amino-2-(ethoxy)benzonitrile: The ethoxy group provides different steric and electronic effects compared to the difluoroethoxy group.

Properties

Molecular Formula

C9H8F2N2O

Molecular Weight

198.17 g/mol

IUPAC Name

4-amino-2-(2,2-difluoroethoxy)benzonitrile

InChI

InChI=1S/C9H8F2N2O/c10-9(11)5-14-8-3-7(13)2-1-6(8)4-12/h1-3,9H,5,13H2

InChI Key

LRBPOVLXMHXEKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OCC(F)F)C#N

Origin of Product

United States

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